![molecular formula C19H16O5 B2643002 Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 869080-22-8](/img/structure/B2643002.png)
Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate” is a chemical compound with the linear formula C18H14O4 . It has a molecular weight of 294.31 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of this compound was established by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, a multicomponent reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of Et3N leads to a previously unknown compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H14O4), molecular weight (294.31), and its linear structure . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthetic Methodologies and Structural Analyses
Click One Pot Synthesis and Spectral Analyses
A study conducted by Ahmed et al. (2016) details the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using a one-pot strategy, characterized by spectral analyses including FT-IR, NMR, and single-crystal X-ray diffraction. While the focus is on triazole compounds, the methodology underscores the versatility of click chemistry in synthesizing complex molecules potentially relevant to the compound of interest (Ahmed et al., 2016).
Palladium-Catalyzed Methylation
Zhang et al. (2008) describe a palladium-catalyzed methylation of aryl C-H bonds using peroxides, showcasing a method that could be relevant for functionalizing compounds similar to "Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate" by introducing methyl groups in the presence of a palladium catalyst (Zhang et al., 2008).
Applications in Biological Systems and Material Science
Hemoglobin Oxygen Affinity Decreasing Agents
Research by Randad et al. (1991) on allosteric modifiers of hemoglobin mentions the synthesis and testing of compounds that decrease oxygen affinity, suggesting potential therapeutic applications for molecules with structural similarities or functional groups akin to the compound (Randad et al., 1991).
Antibacterial and Antifungal Activity
Bhat et al. (2015) discuss the microwave-assisted synthesis of pyrimidine derivatives with potent in vitro antibacterial and antifungal activity. This highlights the potential for chemical derivatives of the compound of interest to serve as leads in the development of new antimicrobial agents (Bhat et al., 2015).
Future Directions
The development of new methods for the synthesis of products containing the furocoumarin moiety is of considerable interest . Furocoumarin derivatives are an important class of heterocyclic compounds widely presented in various natural products . They possess significant biological activity and are used as active photosensitizers in psoralen and UVA (PUVA) therapy . Thus, furocoumarins can be employed in the treatment of various skin diseases .
properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-15-9-8-14(23-11-17(20)22-2)10-16(15)24-19(21)18(12)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQEDMVPZKJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.